molecular formula C11H12N8O2 B2917880 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 2034589-60-9

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2917880
CAS RN: 2034589-60-9
M. Wt: 288.271
InChI Key: RGCLSHGQJKKZSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide consists of a pyrazole ring fused with a triazole ring. The oxadiazole moiety is attached to the triazole ring via an ethyl linker. The compound’s molecular weight is approximately 155.20 g/mol .

Scientific Research Applications

Chemical Reaction Mechanisms

  • ANRORC Rearrangement : Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, a compound structurally similar to N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide, with thiourea. This reaction involves ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova et al., 2018).

Anticancer Applications

  • Synthesis of Anti-Tumor Agents : Nassar et al. (2015) demonstrated the synthesis of novel pyrazole derivatives with potential anti-tumor activities. These derivatives showed significant effects in mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial and Antifungal Activities

  • Evaluation of Antimicrobial Activities : Abdel-Mohsen (2014) synthesized derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, which exhibited significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014).
  • Synthesis of Pyrazoline and Pyrazole Derivatives : Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, which were tested for antimicrobial activity against various microorganisms, showing good performance in some compounds (Hassan, 2013).

properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8O2/c1-7-14-11(21-17-7)9-6-19(18-16-9)5-4-12-10(20)8-2-3-13-15-8/h2-3,6H,4-5H2,1H3,(H,12,20)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCLSHGQJKKZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=NN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide

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